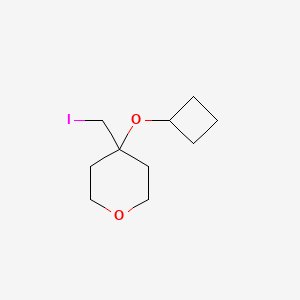![molecular formula C7H9ClN6 B13092079 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)
1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and stability. The compound’s unique structure makes it a valuable candidate for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.
Introduction of the Chlorine Atom: The imidazole ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Triazole Ring:
Coupling of the Two Rings: The final step involves coupling the chlorinated imidazole with the triazole ring under basic conditions, often using a base like potassium carbonate in a polar solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.
化学反応の分析
Types of Reactions: 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the imidazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, thereby exerting its therapeutic effects.
類似化合物との比較
1-Methylimidazole: Shares the imidazole ring but lacks the triazole moiety.
1,2,3-Triazole: Contains the triazole ring but lacks the imidazole structure.
5-Chloro-1-methyl-1H-imidazole: Similar structure but without the triazole ring.
Uniqueness: 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both imidazole and triazole rings, which confer a combination of biological activities and stability not found in the individual components .
特性
分子式 |
C7H9ClN6 |
|---|---|
分子量 |
212.64 g/mol |
IUPAC名 |
1-[(5-chloro-1-methylimidazol-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H9ClN6/c1-13-5(8)2-10-7(13)4-14-3-6(9)11-12-14/h2-3H,4,9H2,1H3 |
InChIキー |
XENTXHUVNAUPHW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=C1CN2C=C(N=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


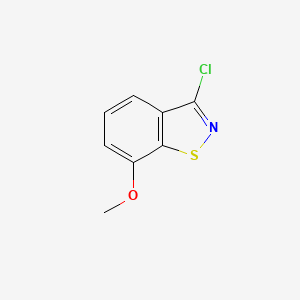
![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
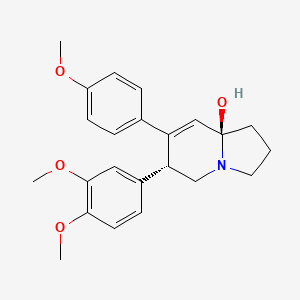
![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)
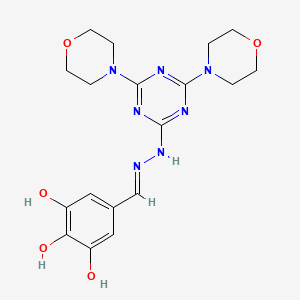
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)
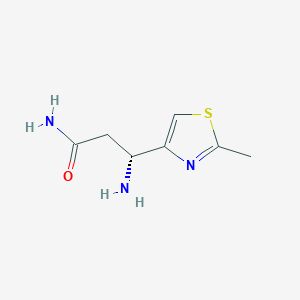
![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
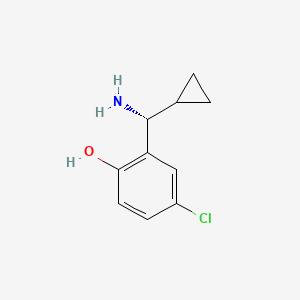
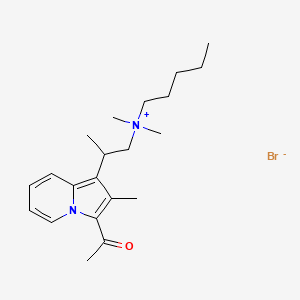

![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
